Methyl 4-chloroquinazoline-2-carboxylate

Description

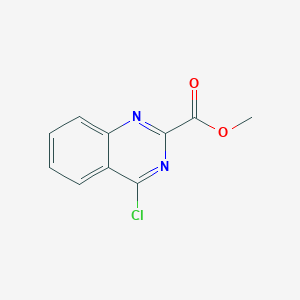

Methyl 4-chloroquinazoline-2-carboxylate is a heterocyclic organic compound featuring a quinazoline backbone substituted with a chlorine atom at the 4-position and a methyl ester group at the 2-position. The methyl ester functional group enhances solubility in organic solvents, while the chloro substituent influences electronic properties and reactivity, making this compound a versatile intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

methyl 4-chloroquinazoline-2-carboxylate |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-12-7-5-3-2-4-6(7)8(11)13-9/h2-5H,1H3 |

InChI Key |

BDOOSMOPOBBTGT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=N1)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 4-chloroquinazoline-2-carboxylate typically involves the reaction of 4-chloroquinazoline with methyl chloroformate under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 4-chloroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-chloroquinazoline-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of various quinazoline derivatives with potential anticancer properties.

Biological Studies: The compound is used in studies investigating the inhibition of receptor tyrosine kinases, which are involved in the growth and proliferation of cancer cells.

Chemical Biology: It is employed in the development of molecular probes for studying biological pathways and interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other bioactive molecules.

Mechanism of Action

The mechanism of action of methyl 4-chloroquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways that promote cancer cell growth and survival . The compound may also act as a vascular disrupting agent and tubulin polymerization inhibitor, contributing to its antiproliferative effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Similarity Index* | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | Not explicitly listed | C₁₀H₇ClN₂O₂ | ~222.63 (calc.) | Reference | Intermediate for kinase inhibitors |

| Ethyl 4-chloroquinazoline-2-carboxylate | 34632-69-4 | C₁₁H₉ClN₂O₂ | 236.65 | 0.75 | Higher lipophilicity; drug synthesis |

| Methyl 4,6-dimethylpyrimidine-2-carboxylate | 76196-80-0 | C₈H₁₀N₂O₂ | 166.17 | 0.74 | Simpler pyrimidine core; lower reactivity |

| Methyl 5-methylpyrimidine-2-carboxylate | 1227575-47-4 | C₇H₈N₂O₂ | 152.15 | 0.71 | Reduced steric hindrance; agrochemicals |

| Methyl 5-fluoropyrimidine-2-carboxylate | 34253-03-7 | C₆H₅FN₂O₂ | 156.11 | 0.68 | Enhanced electronic effects; fluorophores |

| 4-Phenylpyrimidine-2-carboxylic acid | Not listed | C₁₁H₈N₂O₂ | 200.19 | 0.81 | Carboxylic acid group; metal coordination |

*Similarity indices based on structural and functional group alignment (Source: ).

Structural and Functional Differences

Ethyl 4-Chloroquinazoline-2-Carboxylate (CAS 34632-69-4)

- The ethyl ester variant exhibits higher molecular weight (236.65 vs. ~222.63 for methyl) and increased lipophilicity, which may enhance membrane permeability in drug delivery systems. It is stored under inert atmosphere at 2–8°C and poses hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

- Applications: Used as a precursor in kinase inhibitor synthesis due to its stability under acidic conditions .

Methyl 4,6-Dimethylpyrimidine-2-Carboxylate (CAS 76196-80-0)

- The pyrimidine core lacks the fused benzene ring of quinazoline, reducing aromatic conjugation and reactivity. The dimethyl substitution at positions 4 and 6 introduces steric hindrance, limiting its utility in cross-coupling reactions .

4-Phenylpyrimidine-2-Carboxylic Acid

- The carboxylic acid group enables metal coordination and salt formation, distinguishing it from ester derivatives. Its higher similarity index (0.81) suggests overlapping electronic properties with the target compound, but the absence of a chlorine atom reduces electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.